Chlorure d'Esoxybutynine

Vue d'ensemble

Description

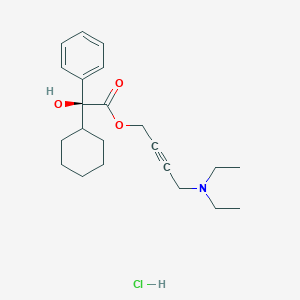

Esoxybutynin Chloride is a synthetic tertiary amine antimuscarinic agent primarily used to treat overactive bladder syndrome. It is a chiral compound, with the (S)-enantiomer being the active form. This compound works by inhibiting the muscarinic action of acetylcholine on smooth muscle, thereby reducing detrusor muscle activity and relaxing the bladder .

Applications De Recherche Scientifique

Chemistry

In chemistry, Esoxybutynin Chloride is used as a model compound to study antimuscarinic agents and their interactions with muscarinic receptors .

Biology

In biological research, it is used to investigate the mechanisms of bladder control and the role of muscarinic receptors in smooth muscle function .

Medicine

Medically, Esoxybutynin Chloride is widely used to treat overactive bladder syndrome, providing relief from symptoms such as urinary urgency, frequency, and incontinence .

Industry

In the pharmaceutical industry, it is formulated into various dosage forms, including tablets, extended-release capsules, and transdermal patches .

Mécanisme D'action

Target of Action

Esoxybutynin Chloride, also known as (S)-Oxybutynin hydrochloride, primarily targets the muscarinic acetylcholine receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder, which is necessary for urination .

Mode of Action

Esoxybutynin Chloride acts as an antimuscarinic agent . It exerts a direct antispasmodic effect on the smooth muscle of the bladder, inhibiting the muscarinic action of acetylcholine . This inhibition reduces the activity of the detrusor muscle, relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by Esoxybutynin Chloride is the cholinergic synapse pathway . By inhibiting the muscarinic acetylcholine receptors, Esoxybutynin Chloride disrupts the normal signaling process in this pathway. This disruption leads to a decrease in detrusor muscle activity, which in turn reduces the symptoms of overactive bladder .

Pharmacokinetics

Following oral administration, Esoxybutynin Chloride is rapidly absorbed, achieving peak plasma concentration within an hour . The plasma concentration then decreases with an effective half-life of approximately 2 to 3 hours . The absolute bioavailability of Esoxybutynin Chloride is reported to be about 6% (range 1.6 to 10.9%) for the tablets . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The primary result of Esoxybutynin Chloride’s action is the relaxation of the bladder . By reducing the activity of the detrusor muscle, Esoxybutynin Chloride prevents the urge to void, relieving undesirable urinary symptoms . This increases the quality of life for patients affected by overactive bladder .

Analyse Biochimique

Biochemical Properties

Esoxybutynin Chloride acts as an antimuscarinic agent, interacting with muscarinic receptors in the body . It has a ten times greater affinity for M3 versus M2 receptors . These interactions inhibit the action of acetylcholine on smooth muscle, reducing muscle activity .

Cellular Effects

Esoxybutynin Chloride has a significant impact on various types of cells, particularly those in the urinary tract. It reduces muscle spasms of the bladder and urinary tract, relieving undesirable urinary symptoms such as frequent or urgent urination, incontinence, and increased night-time urination .

Molecular Mechanism

The molecular mechanism of Esoxybutynin Chloride involves its binding to muscarinic receptors, inhibiting the action of acetylcholine on smooth muscle . This results in a reduction of detrusor muscle activity, relaxing the bladder and preventing the urge to void .

Temporal Effects in Laboratory Settings

In laboratory settings, Esoxybutynin Chloride has been observed to have consistent effects over time. It continues to inhibit the muscarinic action of acetylcholine on smooth muscle, maintaining its therapeutic effects .

Dosage Effects in Animal Models

In animal models, Esoxybutynin Chloride has been used for the adjunctive therapy of detrusor hyperreflexia in dogs and in cats with FeLV-associated detrusor instability . The effects of the compound vary with different dosages, with higher doses potentially leading to adverse effects .

Metabolic Pathways

Esoxybutynin Chloride is metabolized primarily by the cytochrome P450 enzyme systems, particularly CYP3A4 found mostly in the liver and gut wall . Its metabolic products include phenylcyclohexylglycolic acid, which is pharmacologically inactive, and desethyloxybutynin, which is pharmacologically active .

Transport and Distribution

Esoxybutynin Chloride has a wide volume of distribution of 193 L . In rats, it has been observed to penetrate the central nervous system . It is more than 97% bound to plasma proteins, primarily to alpha-1 acid glycoprotein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

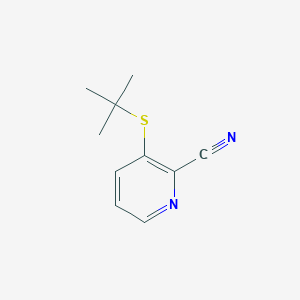

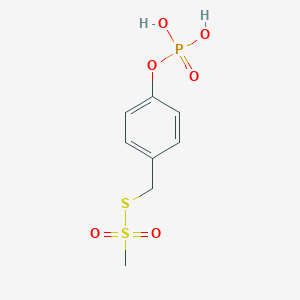

The synthesis of Esoxybutynin Chloride involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to form Esoxybutynin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of Esoxybutynin Chloride often employs the emulsification–ionic gelation method to prepare microparticles of the compound. Sodium alginate and Carbopol 971P are commonly used as polymers in this process . The microparticles are then formulated into various dosage forms, such as tablets and suppositories, using methods like the fusion method with Poloxamer 188 and propylene glycol .

Analyse Des Réactions Chimiques

Types of Reactions

Esoxybutynin Chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-desethyloxybutynin, its primary metabolite.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the diethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products

Oxidation: N-desethyloxybutynin is the major product formed during the oxidation of Esoxybutynin Chloride.

Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

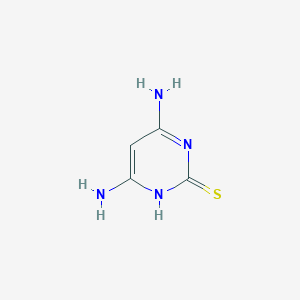

Tolterodine: Another antimuscarinic agent used to treat overactive bladder.

Darifenacin: Selectively targets the M3 muscarinic receptor, providing similar therapeutic effects with potentially fewer side effects.

Solifenacin: Also targets the M3 receptor and is used for the same indications.

Uniqueness

Esoxybutynin Chloride is unique in its high efficacy and well-studied side effect profile. It is often preferred over other antimuscarinic agents due to its broad applicability and continued efficacy over long periods .

Propriétés

IUPAC Name |

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945773 | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230949-16-3 | |

| Record name | (S)-Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230949-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esoxybutynin Chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Esoxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

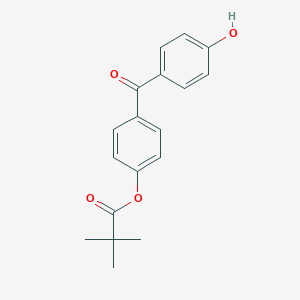

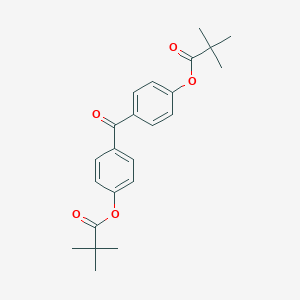

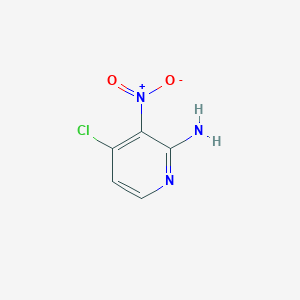

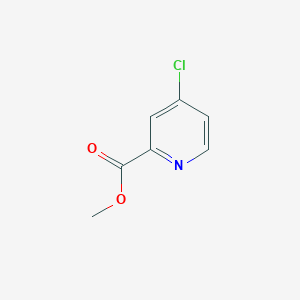

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

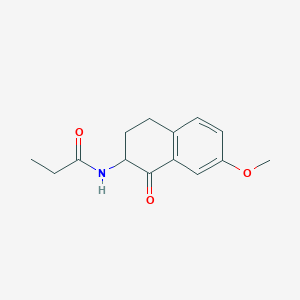

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16100.png)